molecular formula C15H14O4S B154081 4-((4-(Allyloxy)phenyl)sulfonyl)phenol CAS No. 97042-18-7

4-((4-(Allyloxy)phenyl)sulfonyl)phenol

Cat. No.: B154081
CAS No.: 97042-18-7
M. Wt: 290.3 g/mol
InChI Key: FKZIDBGIZLBDDF-UHFFFAOYSA-N
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Description

4-((4-(Allyloxy)phenyl)sulfonyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C15H14O4S and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrolysis of Reactive Dyes

The research conducted by Elizalde-González et al. (2012) in the field of organic chemistry identifies compounds structurally similar to 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. They explored the formation of various sulfonyl aromatic alcohols, including this compound, as products of the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5). This study indicates the potential use of similar compounds in the degradation or transformation of industrial dyes, highlighting their environmental applications (Elizalde-González et al., 2012).

Chemosensor Development

Maity, Dey, and Roy (2017) synthesized a molecule closely related to this compound, demonstrating its application as a selective fluorescent probe for Al3+ ions. This research underscores the potential of such compounds in developing sensitive and selective chemosensors for specific metal ions, which is significant for environmental monitoring and biomedical applications (Maity, Dey, & Roy, 2017).

Environmentally Friendly Synthesis Approaches

Pandit et al. (2016) explored the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using an environmentally benign protocol. This study highlights the potential of compounds similar to this compound in the development of green chemistry approaches for synthesizing medicinally relevant compounds (Pandit et al., 2016).

Synthesis of Sultone Derivatives

Research by Sudarma et al. (2018) on the synthesis of sultone derivatives from eugenol, an allyl-substituted phenol, suggests the potential application of this compound in creating various sultone compounds. These compounds could have implications in pharmaceuticals and organic synthesis (Sudarma et al., 2018).

Photochromic Material Development

Kumar et al. (2015) explored the development of aromatic sulfonium polyoxomolybdates, including derivatives with structural similarities to this compound. Their research demonstrates potential applications in creating solid-state photochromic materials with tunable properties, which are crucial for various technological applications like smart windows and optical data storage (Kumar et al., 2015).

Properties

IUPAC Name

4-(4-prop-2-enoxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10,16H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZIDBGIZLBDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629100
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97042-18-7
Record name 4-[[4-(2-Propen-1-yloxy)phenyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97042-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Allyloxy)phenyl]sulfonyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Allyloxy-benzenesulfonyl)-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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